molecular formula C10H11BrCl2O B1597871 1-(4-Bromobutoxy)-2,4-dichlorobenzene CAS No. 37395-50-9

1-(4-Bromobutoxy)-2,4-dichlorobenzene

Cat. No. B1597871
CAS RN: 37395-50-9
M. Wt: 298 g/mol
InChI Key: FCJOVHHJWFKJNP-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-2,4-dichlorobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of organic compounds and has shown promising results in scientific research applications.

Mechanism Of Action

The mechanism of action of 1-(4-Bromobutoxy)-2,4-dichlorobenzene is not well understood. However, it is believed that the compound acts as a nucleophile and undergoes substitution reactions with various electrophiles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(4-Bromobutoxy)-2,4-dichlorobenzene. However, studies have shown that the compound is relatively non-toxic and does not cause significant harm to the environment.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1-(4-Bromobutoxy)-2,4-dichlorobenzene is its high purity and stability, which makes it an ideal compound for use in lab experiments. However, the compound is relatively expensive and may not be readily available in large quantities.

Future Directions

1-(4-Bromobutoxy)-2,4-dichlorobenzene has shown promising results in various scientific research applications. Future research could focus on developing new synthetic routes for the compound, exploring its potential applications in the development of new materials, and investigating its mechanism of action in more detail. Additionally, researchers could explore the potential use of 1-(4-Bromobutoxy)-2,4-dichlorobenzene in the development of new pharmaceuticals and agrochemicals.

Scientific Research Applications

1-(4-Bromobutoxy)-2,4-dichlorobenzene has been extensively used in scientific research applications, particularly in the field of organic chemistry. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also shown potential applications in the development of new materials, such as liquid crystals and polymers.

properties

IUPAC Name

1-(4-bromobutoxy)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrCl2O/c11-5-1-2-6-14-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJOVHHJWFKJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370571
Record name 1-(4-bromobutoxy)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobutoxy)-2,4-dichlorobenzene

CAS RN

37395-50-9
Record name 1-(4-bromobutoxy)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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